molecular formula C28H24N2O2Se2 B14553679 2,2'-[Diselane-1,2-diyldi(2,1-phenylene)]bis(N-phenylacetamide) CAS No. 62218-88-6

2,2'-[Diselane-1,2-diyldi(2,1-phenylene)]bis(N-phenylacetamide)

Cat. No.: B14553679
CAS No.: 62218-88-6
M. Wt: 578.4 g/mol
InChI Key: YQORGHNDFKIOSF-UHFFFAOYSA-N
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Description

2,2’-[Diselane-1,2-diyldi(2,1-phenylene)]bis(N-phenylacetamide) is a chemical compound characterized by the presence of diselane and phenylene groups linked to N-phenylacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Diselane-1,2-diyldi(2,1-phenylene)]bis(N-phenylacetamide) typically involves the reaction of diselane derivatives with phenylene and N-phenylacetamide under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Diselane-1,2-diyldi(2,1-phenylene)]bis(N-phenylacetamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diselane group can yield selenoxide derivatives, while substitution reactions can introduce various functional groups onto the phenylene or N-phenylacetamide moieties .

Scientific Research Applications

2,2’-[Diselane-1,2-diyldi(2,1-phenylene)]bis(N-phenylacetamide) has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing other organoselenium compounds and can be used in studies involving selenium chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for research in drug development and biochemical studies.

    Medicine: Its unique structure may offer therapeutic potential, particularly in the development of novel pharmaceuticals.

    Industry: The compound can be used in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism by which 2,2’-[Diselane-1,2-diyldi(2,1-phenylene)]bis(N-phenylacetamide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diselane group can undergo redox reactions, influencing cellular redox states and modulating biological pathways. The phenylene and N-phenylacetamide groups can interact with specific proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[Diselane-1,2-diyldi(2,1-phenylene)]bis(N-phenylacetamide) is unique due to its diselane linkage, which imparts distinct redox properties and potential biological activity. This sets it apart from other compounds with similar phenylene structures but different functional groups .

Properties

CAS No.

62218-88-6

Molecular Formula

C28H24N2O2Se2

Molecular Weight

578.4 g/mol

IUPAC Name

2-[2-[[2-(2-anilino-2-oxoethyl)phenyl]diselanyl]phenyl]-N-phenylacetamide

InChI

InChI=1S/C28H24N2O2Se2/c31-27(29-23-13-3-1-4-14-23)19-21-11-7-9-17-25(21)33-34-26-18-10-8-12-22(26)20-28(32)30-24-15-5-2-6-16-24/h1-18H,19-20H2,(H,29,31)(H,30,32)

InChI Key

YQORGHNDFKIOSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[Se][Se]C3=CC=CC=C3CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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